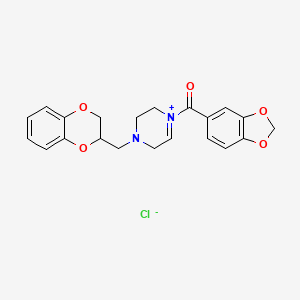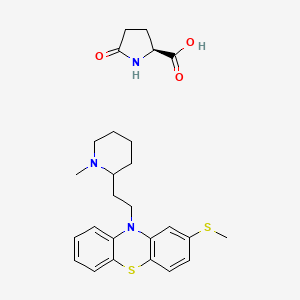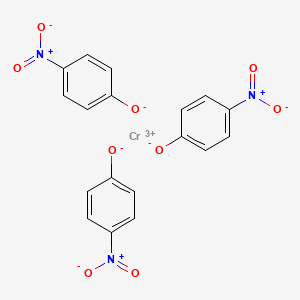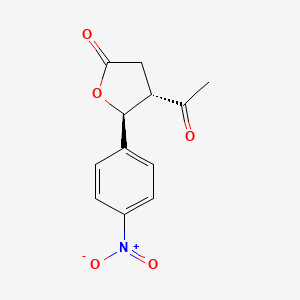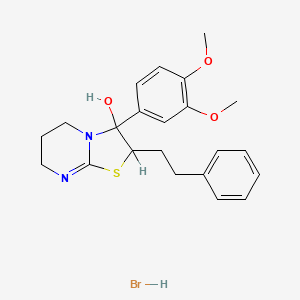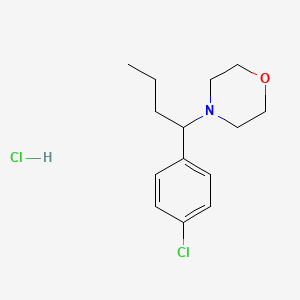
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a butyl chain that is further substituted with a p-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Preparation of the p-chlorophenylbutyl intermediate: This step involves the reaction of p-chlorobenzyl chloride with butyl lithium to form p-chlorophenylbutyl lithium.
Formation of the morpholine derivative: The p-chlorophenylbutyl lithium is then reacted with morpholine to form the desired product.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to the morpholine derivative to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloroethyl)morpholine hydrochloride: Another morpholine derivative with a similar structure but different substituents.
Amorolfine: A morpholine antifungal drug with a different substitution pattern.
Uniqueness
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its p-chlorophenyl group and butyl chain contribute to its specific interactions with molecular targets, differentiating it from other morpholine derivatives.
Propiedades
Número CAS |
74037-69-7 |
|---|---|
Fórmula molecular |
C14H21Cl2NO |
Peso molecular |
290.2 g/mol |
Nombre IUPAC |
4-[1-(4-chlorophenyl)butyl]morpholine;hydrochloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-2-3-14(16-8-10-17-11-9-16)12-4-6-13(15)7-5-12;/h4-7,14H,2-3,8-11H2,1H3;1H |
Clave InChI |
SEUCFKDKFDESJG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=C(C=C1)Cl)N2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







